molecular formula C10H6BrF3N2 B1376851 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole CAS No. 1353855-69-2

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

Cat. No. B1376851
M. Wt: 291.07 g/mol
InChI Key: LAZLUCUQGRIQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is a chemical compound with the molecular formula C10H6BrF3N2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole compounds like “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” consists of a pyrazole ring bound to a phenyl group . The InChI code for this compound is 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H .


Chemical Reactions Analysis

Pyrazoles, including “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo reactions such as alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 291.07 .

Scientific Research Applications

1. Use of Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis and Properties of Pyrazoles

  • Summary of Application: Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They have diverse and valuable synthetical, biological, and photophysical properties .
  • Methods of Application: In 2017, Bonacorso et al. synthesized 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles by two methodologies; the first proceeded through the brominated 1,3-bis-electrophilic substrate whereas, in the second, the pyrazole ring was brominated using NBS as the brominating agent .

3. Synthesis of Disubstituted Pyrimidines

  • Summary of Application: 3-(Trifluoromethyl)pyrazole, a compound related to “4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole”, participates in the synthesis of disubstituted pyrimidines .

4. Synthesis of Solid Hexacoordinate Complexes

  • Summary of Application: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

5. Antimicrobial and Antioxidant Activity of Pyrazole Containing Thiazole Derivatives

  • Summary of Application: Pyrazole containing thiazole derivatives have demonstrated antimicrobial and antioxidant activities. They also show potential in molecular docking studies on COVID-19 .
  • Methods of Application: New series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
  • Results or Outcomes: Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively. The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

6. Synthesis of 1,4’-Bipyrazoles

  • Summary of Application: 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

7. Synthesis of Sodium Hydridotris

  • Summary of Application: 3-(Trifluoromethyl)pyrazole may be used in the synthesis of sodium hydridotris .

Safety And Hazards

“4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLUCUQGRIQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

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